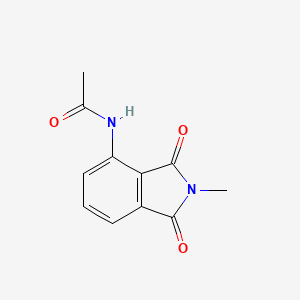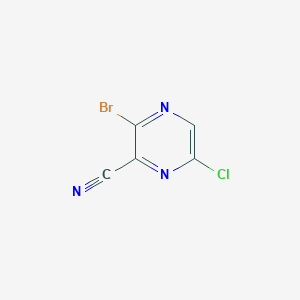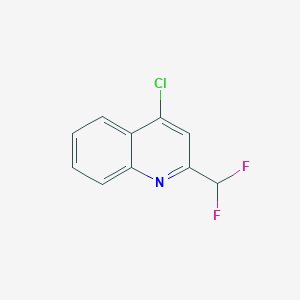
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a compound belonging to the class of isoindolinone derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amide group can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetic acid, while substitution reactions can produce a wide range of functionalized isoindolinone derivatives .
科学研究应用
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation . The pathways involved often include the modulation of signaling cascades and the regulation of gene expression .
相似化合物的比较
Similar Compounds
Lenalidomide: A derivative with immunomodulatory and antiangiogenic properties.
Pomalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.
Thalidomide: Known for its sedative and immunomodulatory effects.
Uniqueness
N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is unique due to its specific structural features and the versatility of its chemical reactivity. Unlike some similar compounds, it offers a broader range of functionalization possibilities, making it a valuable intermediate in synthetic chemistry .
属性
CAS 编号 |
2307-02-0 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC 名称 |
N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)12-8-5-3-4-7-9(8)11(16)13(2)10(7)15/h3-5H,1-2H3,(H,12,14) |
InChI 键 |
RPILBBGEPRYCSV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)



![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)





